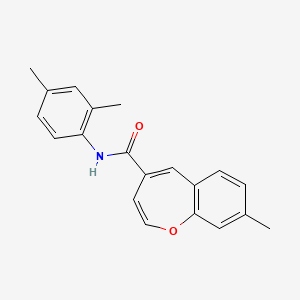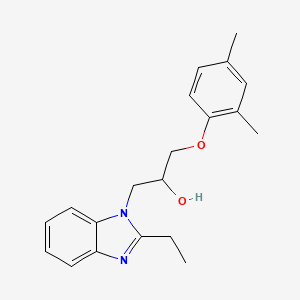
4-butyl-N-(8-methoxy-5-quinolinyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide involves several steps. One common synthetic route includes the reaction of 8-methoxyquinoline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with butylamine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the butyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine also has a quinoline core but differs in its side chains and functional groups.
Quinoline-2-carboxamide: This compound shares a similar core structure but has different substituents, leading to variations in its biological activity.
8-methoxyquinoline: A simpler derivative that serves as a precursor in the synthesis of more complex quinoline-based compounds.
The uniqueness of 4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H28N2O2 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-6-15-8-10-16(11-9-15)21(24)23-18-12-13-19(25-2)20-17(18)7-5-14-22-20/h5,7,12-16H,3-4,6,8-11H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
GYAIUTZZKHQYNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B11318640.png)
![6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318646.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11318652.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318677.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318683.png)
![2-(3-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318684.png)
![N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318695.png)
![N-[(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11318696.png)

![5-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318703.png)
![N-benzyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318705.png)
![4-Methoxyphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318711.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318715.png)

